(3-Methoxyphenyl)(2,4,6-trihydroxyphenyl)methanone
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Overview
Description
(3-Methoxyphenyl)(2,4,6-trihydroxyphenyl)methanone is an organic compound with the molecular formula C14H12O5. This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a trihydroxyphenyl group attached to a methanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)(2,4,6-trihydroxyphenyl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 2,4,6-trihydroxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxyphenyl)(2,4,6-trihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(3-Methoxyphenyl)(2,4,6-trihydroxyphenyl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(2,4,6-trihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit carbonic anhydrase isoenzymes, which play a role in pH regulation and other physiological processes.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-Cancer Activity: The compound induces apoptosis in cancer cells through prooxidative activity and modulation of signaling pathways such as PARP, p38, and ERK.
Comparison with Similar Compounds
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: Similar structure but with additional hydroxyl groups.
(4-Hydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: Differing in the position of hydroxyl groups.
Iriflophenone 3-C-β-D-glucopyranoside: A glucoside derivative with similar core structure.
Uniqueness: (3-Methoxyphenyl)(2,4,6-trihydroxyphenyl)methanone is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
21554-79-0 |
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Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(2,4,6-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-10-4-2-3-8(5-10)14(18)13-11(16)6-9(15)7-12(13)17/h2-7,15-17H,1H3 |
InChI Key |
GOWGKFJLQBOVIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2O)O)O |
Origin of Product |
United States |
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